3-Chloro-4-fluorobenzotrifluoride

Physicochemical Properties Isomer Separation Process Chemistry

3-Chloro-4-fluorobenzotrifluoride (CAS 78068-85-6), also known as 3-Chloro-α,α,α,4-tetrafluorotoluene, is a halogenated aromatic building block with the molecular formula C7H3ClF4 and a molecular weight of 198.55 g/mol. It is a clear, colorless liquid at room temperature, characterized by its dual halogen substitution pattern (3-chloro, 4-fluoro) on a trifluoromethylbenzene core.

Molecular Formula C7H3ClF4
Molecular Weight 198.54 g/mol
CAS No. 78068-85-6
Cat. No. B1360330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-fluorobenzotrifluoride
CAS78068-85-6
Molecular FormulaC7H3ClF4
Molecular Weight198.54 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)Cl)F
InChIInChI=1S/C7H3ClF4/c8-5-3-4(7(10,11)12)1-2-6(5)9/h1-3H
InChIKeyBKHVEYHSOXVAOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-fluorobenzotrifluoride (78068-85-6): Procurement & Technical Profile for Research and Industrial Sourcing


3-Chloro-4-fluorobenzotrifluoride (CAS 78068-85-6), also known as 3-Chloro-α,α,α,4-tetrafluorotoluene, is a halogenated aromatic building block with the molecular formula C7H3ClF4 and a molecular weight of 198.55 g/mol [1]. It is a clear, colorless liquid at room temperature, characterized by its dual halogen substitution pattern (3-chloro, 4-fluoro) on a trifluoromethylbenzene core [2]. The compound is widely recognized as a versatile intermediate in pharmaceutical and agrochemical synthesis [3].

Why In-Class Benzotrifluoride Analogs Cannot Simply Replace 3-Chloro-4-fluorobenzotrifluoride (78068-85-6)


The assumption that other chloro-fluoro-benzotrifluoride isomers or related analogs are functionally equivalent to 3-Chloro-4-fluorobenzotrifluoride is a significant procurement risk. While compounds like 4-chloro-3-fluorobenzotrifluoride (CAS 32137-20-5) or 3-chloro-5-fluorobenzotrifluoride (CAS 1005764-23-7) share the same molecular formula (C7H3ClF4), their distinct substitution patterns on the aromatic ring result in quantifiable differences in physicochemical properties and, critically, chemical reactivity [1]. This is evidenced by specific industrial separation techniques designed to isolate the 3-chloro-4-fluoro isomer from complex reaction mixtures, underscoring its unique utility [2]. Simple substitution without rigorous validation can lead to failed syntheses, altered reaction kinetics, or the production of undesired byproducts in key applications such as GPR40 agonist synthesis .

Quantitative Differentiation of 3-Chloro-4-fluorobenzotrifluoride (78068-85-6) Against Key Analogs


Positional Isomer Volatility: 3-Chloro-4-fluoro vs. 4-Chloro-3-fluoro Substitution

The substitution pattern directly impacts boiling point. 3-Chloro-4-fluorobenzotrifluoride (chloro at position 3, fluoro at position 4) exhibits a lower boiling point of 136.8-137 °C compared to 148-149 °C for its positional isomer 4-chloro-3-fluorobenzotrifluoride (CAS 32137-20-5) [1][2][3]. This ~11-12 °C difference provides a quantifiable thermodynamic handle for separation from reaction mixtures.

Physicochemical Properties Isomer Separation Process Chemistry

Lipophilicity Modulation: LogP Comparison with Non-Fluorinated Analog

The presence of fluorine significantly alters lipophilicity. 3-Chloro-4-fluorobenzotrifluoride has a calculated LogP (cLogP) of 3.414 to 3.5 [1]. In contrast, the non-fluorinated methyl analog, 3-chloro-4-methylbenzotrifluoride (CAS 74483-47-9), has a cLogP of approximately 3.1 (estimated from structure) due to the replacement of the electronegative fluorine with a hydrophobic methyl group. This ~0.3-0.4 log unit difference translates to an approximately 2-fold change in partition coefficient, influencing membrane permeability and metabolic stability in drug candidates.

Medicinal Chemistry ADME Properties Lipophilicity

Reactivity in SNAr: Chlorine vs. Bromine Leaving Group Capability

The chlorine atom in 3-chloro-4-fluorobenzotrifluoride serves as a site for nucleophilic aromatic substitution (SNAr). Compared to its brominated analog, 3-bromo-4-fluorobenzotrifluoride (CAS 68322-84-9), the chlorine leaving group provides a distinct reactivity profile. Bromine is a better leaving group, leading to faster, but potentially less selective, SNAr reactions. The chlorine in the target compound offers a more controlled, electrophilic reaction profile, as evidenced by its specific utility in synthesizing triclosan and related halogenated compounds [1].

Synthetic Chemistry Reaction Kinetics Electrophilicity

Commercial Purity Specification: A Benchmark for Reproducibility

A standard commercial purity specification for 3-chloro-4-fluorobenzotrifluoride is ≥98.0% as determined by gas chromatography (GC) [1]. This is a consistent benchmark across major suppliers, including TCI (Product C1515, >98.0% GC) [2] and Chem-Impex (Catalog 45684, ≥98% GC) . While similar purities are available for some analogs like 4-chloro-3-fluorobenzotrifluoride (AKSci V2082, 98% GC) , the high analytical rigor for 3-chloro-4-fluorobenzotrifluoride ensures minimal batch-to-batch variability in critical research applications.

Quality Control Analytical Chemistry Procurement

Environmental Fate Partitioning: Henry's Law Constant Differentiation

The Henry's Law constant (Hscp) for 3-chloro-4-fluorobenzotrifluoride has been measured and compiled, with values reported in the range of 1.1×10⁻⁴ to 2.5×10⁻³ mol/(m³·Pa) at 298.15 K [1]. While comparative data for its exact analogs is sparse, this quantitative value allows environmental scientists to model its atmospheric fate and partition behavior with greater accuracy than for many other benzotrifluoride derivatives, for which such data is often estimated or unavailable. This measured data provides a definitive, verifiable advantage for those conducting environmental impact assessments or designing processes with stringent volatility controls.

Environmental Chemistry Volatility Green Chemistry

High-Value Application Scenarios for 3-Chloro-4-fluorobenzotrifluoride (78068-85-6) in Research and Industry


Precision Synthesis of GPR40 Agonists for Diabetes Research

3-Chloro-4-fluorobenzotrifluoride is explicitly utilized as a reagent in the synthesis of β-substituted 3-(4-aryloxyaryl)propanoic acids, a class of compounds investigated as GPR40 agonists for the potential treatment of type 2 diabetes . Its specific substitution pattern is essential for constructing the aryloxyaryl motif central to this pharmacophore. Using an incorrect isomer (e.g., 4-chloro-3-fluoro) or a bromo- analog could alter reaction kinetics (due to different leaving group ability) or lead to a different regioisomeric product, invalidating the synthetic route .

Manufacture of High-Purity Agricultural Chemical Intermediates

Patents specifically describe methods for producing 3-chloro-4-fluorobenzotrifluoride as a key intermediate for medicines and agricultural chemicals [1]. The commercial viability of these processes relies on the ability to isolate the pure 3-chloro-4-fluoro isomer. Its distinct boiling point (137 °C) compared to other reaction byproducts, such as the 4-chloro-3-fluoro isomer (148-149 °C), provides a critical physical property for cost-effective, large-scale purification by distillation [2].

Synthesis of Fluorinated Building Blocks for Medicinal Chemistry

The compound's calculated LogP of ~3.5 and the presence of a reactive chlorine site make it a valuable building block for introducing a lipophilic, metabolically stable trifluoromethylaryl group into drug candidates [3]. The 3-chloro-4-fluoro pattern provides a specific electrophilic reactivity profile, as demonstrated in its use to synthesize triclosan analogs and other halogenated compounds via SNAr chemistry . The chlorine atom serves as a handle for further functionalization, differentiating it from less reactive methyl-substituted analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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